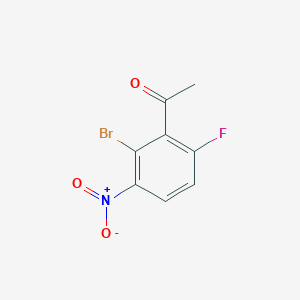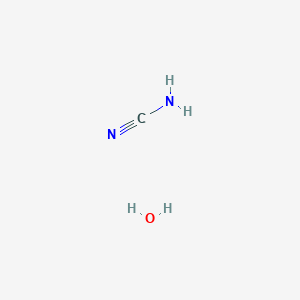
Cyanamide hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanamide hydrate is a chemical compound with the formula NH₂CN·H₂O. It is a hydrated form of cyanamide, which is a versatile substance used in various chemical applications. This compound is a colorless solid that is soluble in water and has significant importance in organic and agricultural chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyanamide hydrate can be synthesized through the hydrolysis of calcium cyanamide. The process involves the reaction of calcium cyanamide with water to produce cyanamide, which is then hydrated to form this compound . Another method involves the reaction of hydrogen cyanide with ammonia under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves the Frank-Caro process, where calcium carbide reacts with nitrogen to form calcium cyanamide. This is then hydrolyzed to produce cyanamide, which is subsequently hydrated to form this compound . The reaction conditions are carefully controlled to prevent the formation of unwanted by-products such as dicyandiamide .
Analyse Des Réactions Chimiques
Types of Reactions
Cyanamide hydrate undergoes various chemical reactions, including:
Oxidation: Cyanamide can be oxidized to produce urea.
Reduction: It can be reduced to form amines.
Substitution: Cyanamide can participate in substitution reactions to form derivatives such as thiourea and selenourea.
Common Reagents and Conditions
Common reagents used in reactions with this compound include water, hydrogen sulfide, and hydrogen selenide. The reactions typically occur under mild conditions, often at room temperature .
Major Products
The major products formed from reactions involving this compound include urea, thiourea, and selenourea. These products are formed through the addition of compounds containing acidic protons to cyanamide .
Applications De Recherche Scientifique
Cyanamide hydrate has a wide range of applications in scientific research:
Biology: This compound is used in studies related to enzyme inhibition and protein modification.
Medicine: It has applications in the development of pharmaceuticals, particularly as an alcohol-deterrent drug.
Industry: This compound is used in the production of herbicides, fertilizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of cyanamide hydrate involves its ability to act as both a nucleophile and an electrophile. This dual functionality allows it to participate in a variety of chemical reactions. In biological systems, this compound can inhibit enzymes such as carbonic anhydrase, which plays a role in fluid secretion and bone resorption . The compound can also induce oxidative stress by hindering catalase activity, leading to the production of hydrogen peroxide .
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcium cyanamide: Used as a fertilizer and in the production of cyanamide.
Dicyandiamide: Formed through the dimerization of cyanamide and used as a nitrification inhibitor.
Melamine: A cyclic trimer of cyanamide used in the production of plastics and resins.
Uniqueness
Cyanamide hydrate is unique due to its hydrated form, which enhances its solubility in water and makes it more versatile in various chemical applications. Its ability to act as both a nucleophile and an electrophile also sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
CH4N2O |
|---|---|
Poids moléculaire |
60.056 g/mol |
Nom IUPAC |
cyanamide;hydrate |
InChI |
InChI=1S/CH2N2.H2O/c2-1-3;/h2H2;1H2 |
Clé InChI |
NJKCXLDGDRHSMV-UHFFFAOYSA-N |
SMILES canonique |
C(#N)N.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



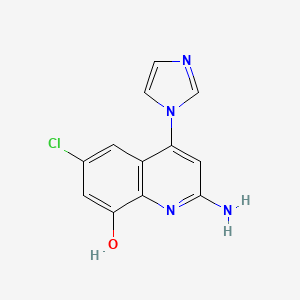
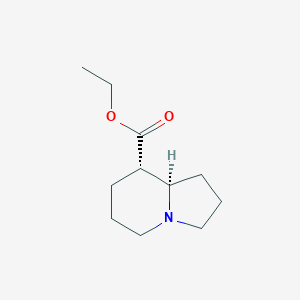
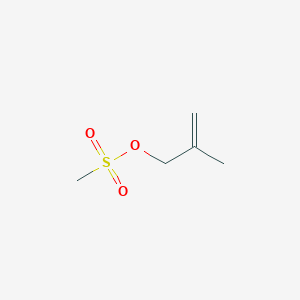

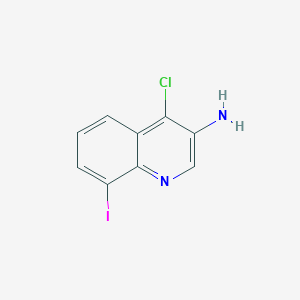

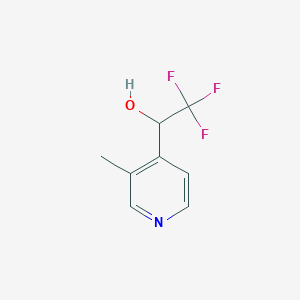
![1-(Benzo[h]quinolin-2-yl)ethanol](/img/structure/B12970728.png)

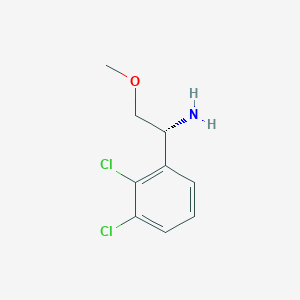
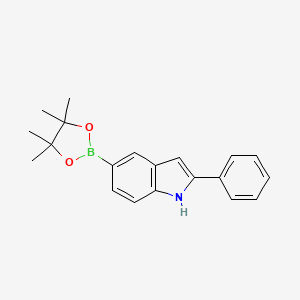
![Ethyl 4-(2-((1,10b-dihydropyrazolo[1,5-c]quinazolin-5-yl)thio)acetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B12970747.png)
